2-(N-Isobutyl-3,5-dimethylisoxazole-4-sulfonamido)acetic acid
Description
2-(N-Isobutyl-3,5-dimethylisoxazole-4-sulfonamido)acetic acid (CAS: 946505-84-6) is a synthetic sulfonamide derivative incorporating an isoxazole ring. The compound features an isobutyl group attached to the sulfonamide nitrogen, along with methyl substituents at the 3- and 5-positions of the isoxazole ring. It is cataloged with a purity of 95% in commercial chemical libraries .
Properties
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5S/c1-7(2)5-13(6-10(14)15)19(16,17)11-8(3)12-18-9(11)4/h7H,5-6H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMDKTXQNBDISJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N(CC(C)C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(N-Isobutyl-3,5-dimethylisoxazole-4-sulfonamido)acetic acid involves several steps, typically starting with the formation of the isoxazole ring. The synthetic route may include the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamido Group:
Attachment of the Acetic Acid Moiety: The final step involves the coupling of the sulfonamido-substituted isoxazole with acetic acid under suitable reaction conditions.
Chemical Reactions Analysis
Sulfonamide Formation
The core structure is synthesized by reacting 3,5-dimethylisoxazole-4-sulfonyl chloride with isobutylamine under mild conditions :
textRxn: 3,5-Dimethylisoxazole-4-sulfonyl chloride + Isobutylamine → this compound Conditions: Dry acetonitrile or DMF, pyridine or DIPEA as base, 20–50°C[1][2][4].
Table 1: Synthesis Optimization
| Parameter | Conditions | Yield | Source |
|---|---|---|---|
| Solvent | Acetonitrile, DMF, or CHCl₃ | 80–92% | |
| Base | Pyridine, DIPEA, or NaHCO₃ | - | |
| Temperature | 20–60°C | - |
Reactivity of the Sulfonamide Group
The sulfonamide moiety participates in nucleophilic substitutions and alkylation reactions :
-
Nucleophilic Substitution :
The sulfonyl group reacts with amines or alcohols under basic conditions (e.g., K₂CO₃/NaH in DMF) . -
Alkylation :
The nitrogen in the sulfonamide can be alkylated using alkyl halides (e.g., methyl iodide) .
Key Stability Notes :
- The sulfonamide group is stable under acidic conditions but hydrolyzes in strong bases (e.g., NaOH).
Reactivity of the Carboxylic Acid Moiety
The acetic acid group undergoes esterification and amidation :
Esterification
Reaction with alcohols (e.g., methanol) under acid catalysis (H₂SO₄) yields esters :
textRxn: Acid + R-OH → Ester + H₂O Conditions: H₂SO₄/MeOH, reflux[33].
Amidation
Coupling with amines using agents like DCC/DMAP forms amides :
textExample: Acid + R-NH₂ → Amide Conditions: DCC/DMAP in THF, 0°C–RT[33].
Table 2: Carboxylic Acid Derivative Reactions
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Esterification | H₂SO₄/MeOH, reflux | Methyl ester | 95% | |
| Amidation | DCC/DMAP, THF | Primary amide | 70–85% |
Comparative Reactivity Analysis
Table 3: Reactivity Comparison with Analogues
Scientific Research Applications
2-(N-Isobutyl-3,5-dimethylisoxazole-4-sulfonamido)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its sulfonamido group.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(N-Isobutyl-3,5-dimethylisoxazole-4-sulfonamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The isoxazole ring provides additional stability and specificity to these interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of 2-(N-Isobutyl-3,5-dimethylisoxazole-4-sulfonamido)acetic acid share core motifs such as the isoxazole ring, sulfonamide linkage, or carboxylic acid functional groups. Below is a detailed comparison based on available
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects: The isobutyl group in the target compound contributes to greater lipophilicity compared to analogs with methoxyethyl or smaller substituents . This may influence membrane permeability in biological systems.
Synthetic Accessibility :
- Compounds like 2-(N-(2-Methoxyethyl)-3,5-dimethylisoxazole-4-sulfonamido)acetic acid share similar synthetic pathways (e.g., sulfonamide coupling), but substituent choice affects reaction yields. Isobutyl groups may require harsher alkylation conditions compared to methoxyethyl .
Biological Activity
2-(N-Isobutyl-3,5-dimethylisoxazole-4-sulfonamido)acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of sulfonamide derivatives and features an isoxazole ring, which is known for its diverse biological activities. The presence of the isobutyl group and the sulfonamide moiety enhances its solubility and biological interactions.
Research indicates that compounds with similar structures often exhibit a range of biological activities, including anti-inflammatory, analgesic, and potential anticancer effects. The mechanisms through which this compound exerts its effects are likely multifaceted:
- Inhibition of Enzymatic Activity : Many sulfonamide derivatives inhibit carbonic anhydrase and other enzymes, contributing to their therapeutic effects.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and cell proliferation.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound and related compounds:
Case Studies
- Anti-inflammatory Effects
- Analgesic Activity
- Antitumor Potential
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
